AMI-1

Descripción

Propiedades

IUPAC Name |

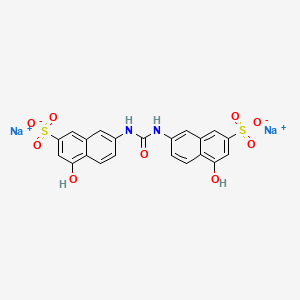

disodium;4-hydroxy-7-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O9S2.2Na/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32;;/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUNHKKCIGVIDI-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2Na2O9S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80889678 |

Source

|

| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20324-87-2 |

Source

|

| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020324872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

AMI-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMI-1, or Arginine Methyltransferase Inhibitor 1, is a seminal molecule in the field of epigenetics, recognized as the first identified pan-inhibitor of protein arginine methyltransferases (PRMTs). This technical guide provides a comprehensive overview of the discovery, and biological activity of this compound, with a focus on its inhibitory effects on PRMTs and its influence on key cellular signaling pathways. Detailed experimental protocols for relevant assays are provided, and quantitative data are summarized for comparative analysis. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's role in cellular processes.

Discovery and Core Properties

This compound was first reported in 2004 as a result of a high-throughput screening effort to identify inhibitors of protein arginine methyltransferases.[1][2] It is a potent, cell-permeable, and reversible inhibitor of PRMTs.[3]

Chemical Name: 7,7'-(Carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonic acid) disodium salt[4][5][6]

Molecular Formula: C₂₁H₁₄N₂Na₂O₉S₂[4]

CAS Number: 134-47-4[4]

This compound exerts its inhibitory effect by blocking the binding of peptide substrates to PRMTs, without competing for the S-adenosylmethionine (SAM) binding site.[3] It has been shown to inhibit both Type I (PRMT1, PRMT3, PRMT4, PRMT6) and Type II (PRMT5) PRMTs.[3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been characterized against various PRMTs and in different cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 Value | Cell Line/System | Reference |

| Human PRMT1 | 8.8 µM | In vitro | [3][7] |

| Yeast Hmt1p | 3.0 µM | In vitro | [3][7] |

| Rh30 (Rhabdomyosarcoma) | 129.9 µM | Cell-based | [8] |

| RD (Rhabdomyosarcoma) | 123.9 µM | Cell-based | [8] |

Synthesis

Biological Activity and Signaling Pathways

This compound's inhibition of PRMTs leads to a variety of cellular effects, primarily through the modulation of signaling pathways that are regulated by protein arginine methylation.

Histone Methylation

PRMTs play a crucial role in post-translational modification of histones, which in turn regulates gene expression. This compound, by inhibiting PRMTs, can alter the histone code. For example, PRMT1 is the primary enzyme responsible for the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a), a mark associated with transcriptional activation. Inhibition of PRMT1 by this compound would be expected to reduce levels of H4R3me2a.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ivychem.com [ivychem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AMI-1 in Regulating Arginine Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine methylation is a crucial post-translational modification that plays a pivotal role in regulating a myriad of cellular processes, including signal transduction, gene expression, RNA processing, and DNA repair. This process is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). Dysregulation of PRMT activity has been implicated in various diseases, most notably in cancer, making these enzymes attractive targets for therapeutic intervention. AMI-1 (Arginine Methyltransferase Inhibitor 1) was one of the first small molecule inhibitors developed to target this class of enzymes. This technical guide provides an in-depth overview of this compound, its mechanism of action, its role in regulating arginine methylation, and detailed protocols for its use in research settings.

Mechanism of Action of this compound

This compound is a cell-permeable, reversible, and broad-spectrum inhibitor of PRMTs.[1] It functions as a non-competitive inhibitor with respect to the methyl donor S-adenosyl-L-methionine (SAM).[1] Instead, this compound exerts its inhibitory effect by blocking the binding of the peptide substrate to the PRMT active site.[1] This mechanism of action confers a degree of specificity for arginine methyltransferases over other methyltransferases, such as lysine methyltransferases.[1]

This compound has been shown to inhibit both Type I and Type II PRMTs.[1] Type I PRMTs (PRMT1, PRMT2, PRMT3, PRMT4/CARM1, PRMT6, and PRMT8) catalyze the formation of asymmetric dimethylarginine (aDMA), while Type II PRMTs (PRMT5 and PRMT9) are responsible for symmetric dimethylarginine (sDMA) formation. PRMT7, the sole Type III PRMT, only catalyzes monomethylation.[2] The ability of this compound to inhibit a range of PRMTs makes it a valuable tool for studying the global effects of arginine methylation in cellular processes.

Data Presentation: Inhibitory Activity of this compound

This compound exhibits varying inhibitory potency against different PRMTs. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound.

| Target PRMT | IC50 Value (µM) | Notes |

| Human PRMT1 | 8.8[1][3] | |

| Yeast Hmt1p (PRMT1 homolog) | 3.0[1][3] | |

| PRMT3 | Inhibited[1] | Specific IC50 not reported |

| PRMT4 (CARM1) | Inhibited[1] | Specific IC50 not reported |

| PRMT5 | Inhibited[1] | Specific IC50 not reported |

| PRMT6 | Inhibited[1] | Specific IC50 not reported |

| PRMT7 | Not explicitly stated | |

| HIV-1 RT polymerase | 5[3] | Off-target activity |

Signaling Pathways and Logical Relationships

This compound and the PI3K/Akt Signaling Pathway

Recent studies have demonstrated that this compound can attenuate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[3][4] This pathway is a critical regulator of cell survival, proliferation, and metabolism. The inhibition of PRMTs by this compound can lead to downstream effects on the PI3K/Akt pathway, ultimately impacting cell fate.

Experimental Workflow for Studying this compound Effects

The following diagram outlines a general experimental workflow for investigating the cellular effects of this compound.

Experimental Protocols

In Vitro PRMT Inhibition Assay (Radiometric)

This protocol is designed to measure the inhibitory effect of this compound on the activity of a specific PRMT in vitro using a radioactive methyl donor.

Materials:

-

Recombinant purified PRMT enzyme (e.g., PRMT1, PRMT5)

-

Methylatable substrate (e.g., Histone H4, myelin basic protein)

-

S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)

-

This compound stock solution (in DMSO or appropriate solvent)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Phosphorimager screen and cassette

-

Scintillation counter and vials (optional)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 20 µL reaction, combine:

-

Assay buffer (to final volume)

-

Recombinant PRMT enzyme (e.g., 0.5-1 µg)

-

Substrate (e.g., 1-2 µg)

-

This compound at various concentrations (or vehicle control)

-

-

Pre-incubation: Pre-incubate the mixture at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add ³H-SAM (e.g., 1 µCi) to each reaction tube to start the methylation reaction.

-

Incubation: Incubate the reactions at 30°C for 1-2 hours.

-

Termination of Reaction: Stop the reaction by adding 5 µL of 5X SDS-PAGE loading buffer.

-

SDS-PAGE: Boil the samples at 95°C for 5 minutes and then load them onto an SDS-PAGE gel. Run the gel to separate the proteins.

-

Detection:

-

Autoradiography/Phosphorimaging: After electrophoresis, transfer the proteins to a PVDF membrane, dry the membrane, and expose it to a phosphorimager screen or X-ray film.

-

Filter Paper Assay (optional): Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash the filters extensively with a suitable buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated ³H-SAM. Measure the radioactivity remaining on the filter paper using a scintillation counter.

-

-

Data Analysis: Quantify the signal intensity of the methylated substrate. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Western Blot Analysis of Histone Arginine Methylation

This protocol describes how to assess the effect of this compound on the methylation status of histones in cultured cells.

Materials:

-

Cultured cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for methylated histone marks, e.g., anti-H3R17me2a, anti-H4R3me2a, and total histone H3 or H4 for loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24-48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3R17me2a) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities for the methylated histone and the total histone control. Normalize the methylated histone signal to the total histone signal to determine the relative change in methylation upon this compound treatment.

Cell Viability Assay (MTT or WST-1)

This protocol is used to determine the effect of this compound on the viability and proliferation of cultured cells.

Materials:

-

Cultured cells

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) in fresh media.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

Addition of Reagent:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.

-

WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.

Conclusion

This compound remains a valuable and widely used tool for investigating the biological roles of protein arginine methylation. Its broad-spectrum inhibitory activity allows for the study of the global consequences of blocking this essential post-translational modification. This technical guide provides a comprehensive resource for researchers utilizing this compound, offering insights into its mechanism, inhibitory profile, and detailed protocols for its application in various experimental settings. As the field of epigenetics and post-translational modifications continues to expand, the use of well-characterized chemical probes like this compound will be instrumental in dissecting the complex regulatory networks that govern cellular function and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Arginine Methyltransferase (PRMT) Inhibitors-AMI-1 and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

AMI-1: A Technical Guide for Studying PRMT1 Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein arginine methyltransferase 1 (PRMT1) is a key enzyme regulating a multitude of cellular processes through the methylation of arginine residues on histone and non-histone proteins. Its dysregulation is implicated in various diseases, including cancer, making it a significant target for therapeutic intervention. AMI-1, a cell-permeable small molecule, has emerged as a valuable tool for investigating the biological roles of PRMT1. This technical guide provides an in-depth overview of this compound, including its mechanism of action, specificity, and its application in experimental settings. Detailed protocols for key assays and quantitative data are presented to facilitate the effective use of this compound in studying PRMT1 function and for its potential application in drug development.

Introduction to PRMT1 and Arginine Methylation

Protein arginine methylation is a crucial post-translational modification that plays a pivotal role in regulating cellular processes such as signal transduction, gene transcription, RNA processing, and DNA repair. This process is catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs). PRMT1 is the predominant Type I PRMT in mammalian cells, responsible for the majority of asymmetric dimethylarginine (ADMA) formation on substrate proteins.[1] It utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor. Given its broad substrate portfolio, which includes histones (e.g., H4R3) and various non-histone proteins, PRMT1 is integral to maintaining cellular homeostasis. Dysregulation of PRMT1 activity has been linked to several pathologies, most notably cancer, where it can influence cell proliferation, apoptosis, and differentiation.[2]

This compound: A Profile of a PRMT Inhibitor

This compound is a potent, cell-permeable, and reversible inhibitor of protein arginine N-methyltransferases.[3] It functions as a substrate-competitive inhibitor, meaning it blocks the binding of the peptide substrate to the enzyme's active site.[3] Notably, this compound does not compete with the cofactor S-adenosyl-L-methionine (SAM).[3] While widely used as a tool to study PRMT1, it is important to note that this compound is a pan-PRMT inhibitor, demonstrating activity against both Type I (e.g., PRMT1, PRMT3, PRMT4, PRMT6) and Type II (e.g., PRMT5) enzymes.[3]

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified against various PRMTs and in different cell lines. The following tables summarize the key quantitative data for easy comparison.

| Enzyme | IC50 Value | Reference |

| Human PRMT1 | 8.8 µM | [3] |

| Yeast Hmt1p | 3.0 µM | [3] |

| Cell Line | IC50 Value (Cell Viability) | Reference |

| Rh30 (Rhabdomyosarcoma) | 129.9 µM | [2] |

| RD (Rhabdomyosarcoma) | 123.9 µM | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to probe PRMT1 function.

In Vitro PRMT1 Methylation Assay

This assay is designed to measure the enzymatic activity of PRMT1 on a substrate in the presence or absence of this compound.

Materials:

-

Recombinant human PRMT1

-

Histone H4 peptide (or other PRMT1 substrate)

-

S-[methyl-³H]-adenosyl-L-methionine (Radiolabeled SAM)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing assay buffer, recombinant PRMT1, and the histone H4 peptide substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures and pre-incubate for 15 minutes at 30°C.

-

Initiate the methylation reaction by adding S-[methyl-³H]-adenosyl-L-methionine.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 100 mM sodium bicarbonate (pH 9.0) to remove unincorporated radiolabeled SAM.

-

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration to determine the IC50 value.

Western Blot Analysis of Histone Arginine Methylation

This protocol allows for the detection of changes in the methylation status of PRMT1 substrates, such as histone H4 at arginine 3 (H4R3me2a), in cells treated with this compound.

Materials:

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-H4R3me2a, anti-Histone H4)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (or DMSO control) for the desired duration (e.g., 24-48 hours).

-

Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the specific arginine methylation mark (e.g., anti-H4R3me2a) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-Histone H4).

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cell culture medium and supplements

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

Signaling Pathway and Experimental Workflow

Caption: PRMT1 signaling and the experimental use of this compound.

Mechanism of this compound Action

Caption: this compound competitively inhibits substrate binding to PRMT1.

Applications in Research and Drug Development

This compound serves as a critical pharmacological tool to elucidate the diverse functions of PRMT1 in cellular biology. In cancer research, it has been instrumental in demonstrating the role of PRMT1 in cell proliferation, survival, and the regulation of oncogenic signaling pathways.[2] By inhibiting PRMT1-mediated methylation, researchers can investigate the downstream consequences on gene expression and protein function, thereby identifying potential therapeutic targets.

In the context of drug development, while this compound itself has limitations in terms of specificity, it provides a valuable proof-of-concept for the therapeutic potential of targeting PRMTs. It can be utilized in initial screening assays to identify cellular phenotypes associated with PRMT inhibition. Furthermore, understanding the structure-activity relationship of this compound and its analogs can guide the design of more potent and specific PRMT1 inhibitors with improved pharmacological properties for clinical development.

Conclusion

This compound is an indispensable chemical probe for the functional characterization of PRMT1. Its ability to permeate cells and inhibit PRMT activity allows for the investigation of arginine methylation in a variety of biological contexts. This guide provides the necessary quantitative data, detailed experimental protocols, and conceptual diagrams to empower researchers to effectively utilize this compound in their studies. A thorough understanding of its mechanism and its limitations is crucial for the accurate interpretation of experimental results and for advancing our knowledge of PRMT1 biology and its therapeutic potential.

References

- 1. Structure of the Predominant Protein Arginine Methyltransferase PRMT1 and Analysis of Its Binding to Substrate Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Cell Permeability and Cellular Uptake of AMI-1

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMI-1 is a well-documented, cell-permeable small molecule inhibitor of protein arginine N-methyltransferases (PRMTs).[1] It primarily targets PRMT1, a key enzyme in cellular processes, by blocking the binding of peptide substrates.[1][2] Understanding the mechanisms by which this compound crosses the cell membrane and accumulates within the cell is critical for interpreting experimental results and for the development of PRMT-targeted therapeutics. This guide provides an in-depth overview of the core principles of this compound's cell permeability and uptake, details the experimental protocols required to quantify these parameters, and illustrates the key signaling pathways affected by its intracellular activity.

Cell Permeability of this compound

Mechanisms of Permeability

The transit of small molecules across the plasma membrane can occur via several mechanisms:

-

Passive Diffusion: Movement across the lipid bilayer driven by a concentration gradient, favored by lipophilicity and small size.

-

Facilitated Diffusion: Movement mediated by membrane channel or carrier proteins, which does not require energy.

-

Active Transport: Energy-dependent movement against a concentration gradient, mediated by transporter proteins. This can also include active efflux, where the compound is pumped out of the cell, a common mechanism of drug resistance.[3]

Quantitative Assessment of Permeability

The standard method for quantifying the permeability of a compound is the in vitro Caco-2 transwell assay.[4][5] This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and resemble the intestinal epithelial barrier.[4] The key output of this assay is the apparent permeability coefficient (Papp), measured in cm/s.

Table 1: Quantitative Permeability Data for this compound

| Parameter | Value | Cell Line | Assay Conditions | Reference |

|---|---|---|---|---|

| Apparent Permeability (Papp) A→B | User-defined data | e.g., Caco-2 | 10 µM this compound, 2h incubation | User-defined |

| Apparent Permeability (Papp) B→A | User-defined data | e.g., Caco-2 | 10 µM this compound, 2h incubation | User-defined |

| Efflux Ratio (Papp B→A / Papp A→B) | User-defined data | e.g., Caco-2 | An efflux ratio ≥2 suggests active efflux.[4] | User-defined |

| Monolayer Integrity (TEER) | User-defined data | e.g., Caco-2 | Measured pre- and post-assay | User-defined |

Note: This table is a template for summarizing experimentally derived data.

Cellular Uptake of this compound

Cellular uptake refers to the accumulation of a compound inside the cell. This process is governed by the balance between influx (permeability) and efflux mechanisms, as well as potential intracellular sequestration. Investigating the dynamics of cellular uptake is crucial for determining the effective intracellular concentration of this compound required for target engagement.

Mechanisms of Cellular Uptake

The primary mechanisms governing the uptake of small molecules include:

-

Passive Diffusion: As described above.

-

Carrier-Mediated Uptake: Involving solute carrier (SLC) transporters, such as the organic cation transporters (OCTs).[6]

-

Endocytosis: A process where the cell internalizes substances by engulfing them. This can be further divided into pathways like clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[7]

The specific mechanism for this compound can be elucidated by conducting uptake experiments under different conditions (e.g., low temperature to inhibit active processes) and in the presence of specific inhibitors for various uptake pathways.[8][9]

Quantitative Assessment of Cellular Uptake

Cellular uptake can be quantified using techniques like flow cytometry or confocal microscopy, often requiring a fluorescently labeled version of the compound.[10] Alternatively, intracellular concentrations can be determined by lysing the cells and analyzing the lysate using liquid chromatography-mass spectrometry (LC-MS/MS).[11]

Table 2: Quantitative Cellular Uptake Data for this compound

| Parameter | Value | Cell Line | Assay Conditions | Reference |

|---|---|---|---|---|

| Intracellular Concentration (µM) | User-defined data | e.g., HeLa, U2OS | 10 µM this compound, 1h incubation | User-defined |

| Uptake Rate (pmol/min/mg protein) | User-defined data | e.g., HeLa, U2OS | Time-course experiment | User-defined |

| IC50 (Cell Viability) | 129.9 µM (Rh30) 123.9 µM (RD) | Rh30 RD | 72h incubation, WST-1 Assay | [12] |

| IC50 (PRMT1 Inhibition) | 8.8 µM | Human PRMT1 | In vitro enzyme assay |[2] |

Note: This table includes published IC50 data and provides a template for additional experimental values.

Signaling Pathways Modulated by this compound

Once inside the cell, this compound exerts its effects by inhibiting PRMTs. PRMT1 is a primary target, responsible for asymmetric dimethylation of arginine residues on histone and non-histone proteins.[13] This inhibition affects downstream signaling cascades, notably the PI3K-Akt pathway, which is crucial for cell proliferation, survival, and growth.[12][14]

Inhibition of PRMT1 by this compound can lead to the attenuation of the PI3K-Akt signaling pathway.[12][14] This effect has been observed to decrease the proliferation rate and viability of cancer cells.[14]

Detailed Methodologies

Protocol: In Vitro Permeability Assay (Caco-2 Transwell)

This protocol outlines the steps to determine the Papp of this compound using a Caco-2 cell monolayer.[4][5]

Materials:

-

Caco-2 cells (passage 40-60)

-

24-well Transwell® plates (e.g., 0.4 µm pore size)

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids)

-

Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Lucifer yellow (for monolayer integrity check)

-

Control compounds: Atenolol (low permeability), Metoprolol (high permeability)

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of ~60,000 cells/cm².

-

Cell Culture: Culture the cells for 21 days to allow for differentiation and formation of a confluent, polarized monolayer. Change the medium every 2-3 days.

-

Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) to confirm monolayer confluence. Values should be >250 Ω·cm².

-

Assay Preparation:

-

Wash the cell monolayer twice with pre-warmed (37°C) HBSS.

-

Pre-incubate the monolayer with HBSS in both apical (A) and basolateral (B) chambers for 30 minutes at 37°C.

-

-

Permeability Measurement (A→B):

-

Remove the HBSS from the apical chamber.

-

Add the dosing solution (e.g., 10 µM this compound in HBSS) to the apical chamber.

-

Add fresh HBSS to the basolateral chamber.

-

Incubate for 2 hours at 37°C with gentle shaking.

-

At the end of the incubation, collect samples from both chambers for LC-MS/MS analysis.

-

-

Permeability Measurement (B→A):

-

Repeat the process in parallel, but add the dosing solution to the basolateral chamber and collect from the apical chamber to determine the rate of efflux.

-

-

Analysis:

-

Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

-

Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

-

Protocol: Cellular Uptake Inhibition Assay

This protocol is used to determine the mechanism of this compound uptake by using chemical inhibitors of specific endocytic pathways.[9]

Materials:

-

Target cell line (e.g., HeLa, U2OS) plated in 96-well plates

-

This compound

-

Uptake Inhibitors: Amiloride (macropinocytosis), Chlorpromazine (clathrin-mediated), Genistein (caveolae-mediated)

-

Assay buffer (e.g., HBSS)

-

Cell lysis buffer

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Inhibitor Pre-incubation:

-

Wash cells with assay buffer.

-

Pre-incubate cells with different inhibitors (e.g., 30 µg/mL amiloride) for 30-60 minutes at 37°C.

-

Include a control group with no inhibitor and a low-temperature control (4°C) to assess energy-dependent uptake.

-

-

This compound Incubation: Add this compound (e.g., 10 µM) to the wells (containing the inhibitors) and incubate for a defined period (e.g., 1 hour).

-

Termination of Uptake:

-

Rapidly wash the cells three times with ice-cold PBS to remove extracellular this compound and stop the uptake process.

-

-

Cell Lysis and Analysis:

-

Lyse the cells directly in the wells.

-

Collect the lysate and quantify the intracellular concentration of this compound using LC-MS/MS.

-

-

Data Analysis: Compare the intracellular this compound concentration in inhibitor-treated cells to the control. A significant reduction in uptake suggests the involvement of that specific pathway.

Protocol: WST-1 Cell Viability Assay

This protocol measures the cytotoxic effect of this compound, which is essential for determining an appropriate concentration range for other cellular assays.[12]

Materials:

-

Target cell line plated in 96-well plates

-

This compound serial dilutions

-

WST-1 reagent

-

96-well plate reader (450 nm)

Procedure:

-

Cell Seeding: Seed cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0-500 µM) in triplicate. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a desired period (e.g., 48 or 72 hours).[1]

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C, until color development is sufficient.

-

Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against this compound concentration to calculate the IC50 value.

Conclusion

This compound is a critical tool for studying the function of protein arginine methyltransferases. A thorough understanding and empirical determination of its cell permeability and uptake characteristics are paramount for the accurate design and interpretation of cellular experiments. The protocols and frameworks provided in this guide offer a comprehensive approach for researchers to quantify the intracellular pharmacokinetics and pharmacodynamics of this compound, thereby enabling more robust and reproducible scientific outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. bioivt.com [bioivt.com]

- 6. Cellular uptake of imatinib into leukemic cells is independent of human organic cation transporter 1 (OCT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Investigations on Cellular Uptake Mechanisms and Immunogenicity Profile of Novel Bio-Hybrid Nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Enhanced Cellular Uptake and Pharmacokinetic Characteristics of Doxorubicin-Valine Amide Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure, Activity, and Function of PRMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In Vitro Effects of AMI-1 on Histone Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of AMI-1, a well-characterized inhibitor of protein arginine methyltransferases (PRMTs). We delve into its mechanism of action, inhibitory concentrations, and effects on specific histone marks. Detailed experimental protocols and workflow visualizations are provided to facilitate the application of this compound as a chemical probe in histone methylation research.

Mechanism of Action

This compound is a potent, cell-permeable, and reversible inhibitor of PRMTs.[1] Its primary mechanism involves blocking the binding of the peptide substrate to the PRMT enzyme.[1] Notably, this compound is an S-adenosylmethionine (SAM)-uncompetitive inhibitor, meaning it does not compete for the methyl donor's binding site.[2] This specificity makes it a valuable tool for distinguishing arginine methylation from other methylation events, such as those on lysine residues, as it specifically targets PRMTs and not histone lysine methyltransferases (HKMTs) in vitro.[3][4][5] While initially identified as a pan-PRMT inhibitor, it demonstrates varying potency across the PRMT family, inhibiting both Type I (e.g., PRMT1, PRMT4, PRMT6) and Type II (e.g., PRMT5) enzymes.[1]

Quantitative Data on this compound Activity

The inhibitory effects of this compound have been quantified across various PRMT enzymes and cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

| Target Enzyme / Cell Line | IC50 Value (µM) | Notes | Reference(s) |

| Enzymes | |||

| Human PRMT1 | 8.8 | Potent inhibitor of the major Type I PRMT. | [1][2][6] |

| Yeast Hmt1p (PRMT1 homolog) | 3.0 | Higher potency against the yeast homolog. | [1][6] |

| Cell Lines | Cytotoxicity measured by MTT assay. | ||

| A-375 (Human Melanoma) | > 100 | Low cytotoxicity observed. | [1] |

| DLD-1 (Human Colon Cancer) | > 100 | Low cytotoxicity observed. | [1] |

| Rh30 (Rhabdomyosarcoma) | 129.9 | Cytotoxicity determined after 72h exposure. | [7] |

| RD (Rhabdomyosarcoma) | 123.9 | Cytotoxicity determined after 72h exposure. | [7] |

In cellular contexts, this compound has been shown to reduce cell viability and induce apoptosis in a dose- and time-dependent manner, particularly in cancer cell lines.

| Cell Line | Concentration (mM) | Exposure Time (hours) | Observed Effect | Reference(s) |

| Sarcoma (S180, U2OS) | 0.6 - 2.4 | 48 - 96 | Inhibition of cell viability. | [1] |

| Sarcoma (S180) | 1.2 - 2.4 | 48 - 72 | Reduction in cell viability via apoptosis induction. | [1] |

| Rhabdomyosarcoma (Rh30, RD) | ≥ 100 µM | 72 | Induction of apoptosis. | [7] |

Effects on Specific Histone Marks

This compound's inhibition of PRMTs leads to a downstream reduction in specific histone arginine methylation marks. In vivo studies using tumor xenograft models treated with this compound have demonstrated a decrease in the levels of symmetric dimethylation on Histone H4 Arginine 3 (H4R3me2s) and Histone H3 Arginine 8 (H3R8me2s).[1] The PRMT family is responsible for various arginine methylation states, including asymmetric dimethylarginine (ADMA), symmetric dimethylarginine (SDMA), and monomethylarginine (MMA).[2][7] this compound's broad-spectrum activity affects the deposition of these critical regulatory marks.

Experimental Protocols

In Vitro PRMT Inhibition Assay (Radioactive)

This protocol is adapted from methodologies used to screen for PRMT inhibitors and determine IC50 values.[4][5][8]

Objective: To measure the inhibitory effect of this compound on the activity of a specific PRMT enzyme (e.g., PRMT1) in vitro.

Materials & Reagents:

-

Recombinant human PRMT1

-

Biotinylated histone H4 peptide substrate (e.g., ac-SGRGKGGKGLGKGGAKRHRKVGGK(Biotin))[4][5]

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

This compound stock solution (in DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 20 mM KCl, 10 mM MgCl₂, 1 mM DTT, 1 mM EDTA

-

Stop Solution: 7.5 M Guanidine Hydrochloride

-

FlashPlate or similar streptavidin-coated microplate

-

Microplate scintillation counter (e.g., MicroBeta)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.

-

In a 96-well assay plate, add 5 µL of the diluted this compound or control.

-

Add 20 µL of the enzyme mix containing recombinant PRMT1 and the biotinylated H4 peptide substrate to each well.

-

Initiate the reaction by adding 25 µL of the [³H]-SAM solution (final concentration ~1 µM).

-

Incubate the plate at 30°C for 1 hour with gentle shaking.

-

Stop the reaction by adding 50 µL of stop solution.

-

Transfer 25 µL from each well of the assay plate to a streptavidin-coated Flashplate.

-

Incubate the Flashplate for at least 1 hour at room temperature to allow the biotinylated peptide to bind.

-

Wash the Flashplate three times with deionized water containing 0.1% Tween-20 to remove unincorporated [³H]-SAM.

-

Read the plate in a microplate scintillation counter.

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.[8]

Cell Viability Assay (WST-1)

This protocol is based on methods used to assess the cytotoxicity of this compound on cancer cell lines.[7]

Objective: To determine the effect of this compound on the viability and proliferation of cultured cells.

Materials & Reagents:

-

Target cell line (e.g., Rh30, RD)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

WST-1 cell proliferation reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of medium.

-

Incubate for 24 hours to allow cells to attach.

-

Prepare a dilution series of this compound in culture medium (e.g., 25, 50, 75, 100, 150 µM).[7] Include a vehicle control (DMSO) and a media-only blank.

-

Remove the old medium and add 100 µL of the medium containing the respective this compound concentrations or controls.

-

Incubate the cells for the desired time period (e.g., 72 hours).[7]

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C, or until a sufficient color change has occurred.

-

Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

-

Subtract the blank absorbance from all other readings.

-

Calculate cell viability as a percentage of the vehicle control: [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100.

-

Plot cell viability against this compound concentration to generate a dose-response curve and calculate the IC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure, Activity, and Function of PRMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell [frontiersin.org]

- 5. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of Protein Arginine Methyltransferase 1 (PRMT1) with the Inhibitor AMI-1: A Technical Guide

Introduction

Protein Arginine Methyltransferase 1 (PRMT1) is a pivotal enzyme in cellular regulation, primarily responsible for the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification is crucial for a multitude of cellular processes, including the regulation of gene expression, RNA splicing, DNA damage repair, and signal transduction.[1][2][3][4][5][6] Consequently, the dysregulation of PRMT1 activity has been implicated in the pathogenesis of numerous human diseases, such as cancer, cardiovascular disorders, and neurodegenerative conditions.[1][2][4][7]

This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the investigation of PRMT1's function using AMI-1, a known inhibitor. The document details the mechanism of this compound, presents key quantitative data, outlines comprehensive experimental protocols, and provides visualizations of relevant pathways and workflows.

This compound: A Tool for Interrogating PRMT1 Function

This compound is a cell-permeable and reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[8] Its utility in research stems from its ability to acutely block PRMT activity, allowing for the study of the functional consequences of this inhibition.

Mechanism of Action

This compound functions by blocking the peptide-substrate binding site of PRMT enzymes, thereby preventing the transfer of a methyl group from the cofactor S-adenosylmethionine (AdoMet) to the arginine residue on the substrate protein.[8] It is important to note that this compound does not compete for the AdoMet binding site.[8] While it is a potent inhibitor of PRMT1, this compound is considered a pan-PRMT inhibitor as it also demonstrates activity against other PRMTs, including both Type I (e.g., PRMT3, PRMT4, PRMT6) and Type II (e.g., PRMT5) enzymes.[8][9]

Data Presentation: Quantitative Analysis of this compound

Quantitative data is essential for designing experiments and interpreting results. The following tables summarize key inhibitory concentrations and cellular effects of this compound.

Table 1: Inhibitory Potency (IC₅₀) of this compound against PRMTs

| Enzyme Target | IC₅₀ Value | Notes |

| Human PRMT1 | 8.8 µM | This compound is a potent inhibitor of human PRMT1.[8][10] |

| Yeast Hmt1p | 3.0 µM | Hmt1p is the yeast ortholog of PRMT1.[8][10] |

| Other PRMTs | Inhibition observed | This compound also inhibits other PRMTs, including PRMT3, PRMT4, PRMT5, and PRMT6.[8][11] |

Table 2: Cellular Effects of this compound Treatment

| Cellular Process | Effect | Cell Type/Model | Concentration Range |

| Cell Viability | Inhibition | Sarcoma cells (S180, U2OS) | 0.6 - 2.4 mM[8] |

| Apoptosis | Induction | Sarcoma cells (S180) | 1.2 - 2.4 mM[8] |

| Cell Cycle | G1 Phase Arrest | Rhabdomyosarcoma cells (Rh30, RD) | ≥100 µM[9] |

| Histone Methylation | Reduction of H4R3me2a | Rhabdomyosarcoma cells | ≥100 µM[9] |

Signaling Pathways and Experimental Workflows

Understanding the signaling context of PRMT1 is crucial. PRMT1 has been shown to modulate several key pathways, including the Wnt, EGFR, and JAK/STAT signaling cascades, thereby influencing cell proliferation, differentiation, and survival.[1][2][12]

Caption: PRMT1's role in the canonical Wnt signaling pathway.

Caption: Mechanism of PRMT1 inhibition by this compound.

Caption: Workflow for Immunoprecipitation-Western Blot.

Experimental Protocols

Detailed and reproducible protocols are fundamental to rigorous scientific investigation. The following sections provide methodologies for key experiments to probe PRMT1 function using this compound.

PRMT1 In Vitro Activity Assay (Homogeneous AlphaLISA Format)

This assay measures the enzymatic activity of PRMT1 and is suitable for determining inhibitor IC₅₀ values.

Materials:

-

Recombinant human PRMT1 enzyme

-

Biotinylated histone H4 peptide substrate

-

S-adenosylmethionine (AdoMet)

-

PRMT1 Assay Buffer

-

Anti-methyl-arginine antibody (specific for the modification)

-

AlphaLISA Acceptor beads (e.g., anti-Rabbit IgG)

-

Streptavidin-coated Donor beads

-

384-well microplate (e.g., PerkinElmer ProxiPlate)

-

Plate reader capable of AlphaScreen/AlphaLISA detection

Procedure:

-

Reaction Setup: In a 384-well plate, prepare a master mix containing PRMT1 Assay Buffer, AdoMet, and the biotinylated H4 substrate.[13]

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the appropriate wells.

-

Enzyme Initiation: Add diluted recombinant PRMT1 to all wells except the "Blank" control to initiate the reaction.[13]

-

Incubation: Incubate the plate at room temperature for 1 hour to allow for the methylation reaction.[13]

-

Detection - Step 1: Add a mix of AlphaLISA Acceptor beads and the primary anti-methyl-arginine antibody. Incubate for 30 minutes at room temperature.[13]

-

Detection - Step 2: Add Streptavidin-coated Donor beads. Incubate for 10-30 minutes at room temperature in the dark.[13]

-

Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader. The signal is proportional to the amount of methylated substrate.

-

Analysis: Subtract the "Blank" value from all other readings. Plot the signal versus inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Western Blot for PRMT1 and Substrate Methylation

This protocol is used to assess the levels of PRMT1 protein and the methylation status of its substrates in cell lysates.

Materials:

-

Cells treated with this compound or vehicle control

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PRMT1, anti-asymmetric dimethylarginine (e.g., ASYM24), anti-H4R3me2a, loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Lyse treated cells in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[14]

-

Transfer: Transfer the separated proteins to a PVDF membrane.[14]

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[14]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[14]

Immunoprecipitation (IP) of PRMT1

This technique is used to isolate PRMT1 and any interacting proteins from a cell lysate.

Materials:

-

Cell lysate

-

IP Lysis Buffer (non-denaturing, e.g., containing 0.1-0.5% Triton X-100)

-

Anti-PRMT1 antibody for IP

-

Isotype control IgG

-

Protein A/G agarose or magnetic beads

-

Wash Buffer

Procedure:

-

Pre-clearing Lysate: (Optional but recommended) Add Protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.[15]

-

Antibody Incubation: Add the anti-PRMT1 antibody (or control IgG) to the pre-cleared lysate. Incubate for 2 hours to overnight at 4°C with gentle rotation.[15]

-

Immunocomplex Capture: Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.[15]

-

Washing: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads at least three times with ice-cold Wash Buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads by resuspending them in Laemmli sample buffer and boiling for 5 minutes. The supernatant now contains the immunoprecipitated PRMT1 and its interactors, ready for analysis by Western blot.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the specific DNA sequences that PRMT1 binds to in the cell nucleus, providing insight into its role in gene regulation.

Materials:

-

Cells treated with this compound or vehicle

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell Lysis Buffer, Nuclear Lysis Buffer

-

Sonicator or micrococcal nuclease to shear chromatin

-

Anti-PRMT1 antibody for ChIP

-

Isotype control IgG

-

Protein A/G beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution Buffer

-

Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR analysis

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[16]

-

Cell Lysis and Chromatin Shearing: Prepare nuclear lysates. Shear the chromatin to an average size of 200-1000 bp using sonication.[16]

-

Immunoprecipitation: Pre-clear the sheared chromatin. Incubate a portion of the chromatin with the anti-PRMT1 antibody (or IgG control) overnight at 4°C. Save a small aliquot as "Input" control.[16]

-

Complex Capture and Washes: Capture the antibody-chromatin complexes with Protein A/G beads. Perform a series of stringent washes with different salt concentration buffers to remove non-specifically bound chromatin.[16]

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using spin columns or phenol-chloroform extraction.

-

Analysis: Use quantitative PCR (qPCR) with primers specific to potential target gene promoters to determine the enrichment of PRMT1 binding at those sites compared to the input and IgG controls.

Cell Viability (MTT/MTS) Assay

This colorimetric assay measures cell metabolic activity, which is used as an indicator of cell viability and proliferation, to assess the cytotoxic effects of this compound.

Materials:

-

Cells seeded in a 96-well plate

-

This compound at various concentrations

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17]

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).[17]

-

Reagent Addition:

-

Solubilization (MTT only): Add solubilization solution to each well to dissolve the formazan crystals.[18]

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.[17]

-

Analysis: Normalize the absorbance readings to the vehicle-treated control wells to determine the percentage of cell viability at each this compound concentration. Plot the results to generate a dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition).

References

- 1. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Roles of protein arginine methyltransferase 1 (PRMT1) in brain development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. Methylation of histone H4 by arginine methyltransferase PRMT1 is essential in vivo for many subsequent histone modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]

- 16. epigenome-noe.net [epigenome-noe.net]

- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. jrmds.in [jrmds.in]

Methodological & Application

Application Notes: AMI-1 Treatment for Cancer Cell Lines

Introduction

AMI-1 is a cell-permeable, reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[1] PRMTs are a family of enzymes that catalyze the transfer of methyl groups to arginine residues on proteins, a post-translational modification crucial for regulating numerous cellular processes, including gene expression, cellular signaling, and protein-protein interactions.[2] Specifically, this compound is a potent inhibitor of Type I and Type II PRMTs, including PRMT1, PRMT3, PRMT4, PRMT5, and PRMT6.[1][3] Its inhibitory effect is achieved by blocking the binding of the peptide substrate to the enzyme, without competing for the AdoMet (S-adenosyl methionine) binding site.[1] Given that overexpression of several PRMTs is linked to cancer development and increased invasiveness, this compound serves as a valuable tool for investigating the role of arginine methylation in cancer biology.[3]

Mechanism of Action

The primary mechanism of this compound is the inhibition of arginine methylation.[2] PRMTs are classified into different types based on the methylation state they produce.[3] Type I PRMTs (e.g., PRMT1, PRMT4, PRMT6) catalyze the formation of asymmetric dimethylated arginine (ADMA), while Type II enzymes (e.g., PRMT5) lead to symmetric dimethylated arginine (SDMA).[3] By inhibiting these enzymes, this compound can modulate the expression of genes responsible for cell proliferation and growth.[3] Dysregulation of PRMTs has been observed in various cancers, including rhabdomyosarcoma, lung, breast, and prostate cancers, making them a target for therapeutic intervention.[3]

Important Considerations

A significant characteristic of this compound is its dual function as a potent scavenger of NADPH-oxidase-derived superoxide.[4] The concentration required for this compound to scavenge superoxide is approximately 8 µM, which is similar to the IC50 for inhibiting PRMT1.[4] This antioxidant property is independent of its role in methylation inhibition and is a critical factor to consider when interpreting experimental results. Observed cellular effects may be a consequence of reduced oxidative stress, inhibition of arginine methylation, or a combination of both.

Quantitative Data

The inhibitory concentration (IC50) of this compound can vary significantly based on the target (specific PRMT enzyme) and the cell line being studied. Researchers should empirically determine the optimal concentration for their specific cancer cell line and experimental conditions.

| Target / Cell Line | IC50 Value (µM) | Notes |

| Human PRMT1 (in vitro) | 8.8 | Enzyme inhibition assay.[1][5] |

| Yeast-Hmt1p (in vitro) | 3.0 | Enzyme inhibition assay.[1][5] |

| Sarcoma S180 Cells | 600 - 2400 | Cell viability inhibited in a dose- and time-dependent manner.[1] |

| Sarcoma U2OS Cells | 600 - 2400 | Cell viability inhibited in a dose- and time-dependent manner.[1] |

Visualizations

Signaling Pathways and Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Inhibitor of Protein Arginine Methyltransferases, 7,7′-Carbonylbis(azanediyl)bis(4-hydroxynaphthalene-2-sulfonic acid (this compound), Is a Potent Scavenger of NADPH-Oxidase–Derived Superoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.cn [glpbio.cn]

Application Notes and Protocols for In Vivo Administration of AMI-1 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMI-1 is a cell-permeable, reversible inhibitor of Protein Arginine N-Methyltransferases (PRMTs), with a notable inhibitory effect on PRMT1. PRMTs are a family of enzymes that catalyze the transfer of methyl groups to arginine residues within proteins, a post-translational modification crucial for regulating numerous cellular processes, including signal transduction, gene transcription, and DNA repair.[1] Dysregulation of PRMT activity has been implicated in various diseases, including cancer and inflammatory disorders, making PRMT inhibitors like this compound valuable tools for preclinical research.

These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, summarizing available dosage information and detailing experimental protocols to guide researchers in their study design.

Data Presentation: In Vivo Dosage of this compound in Mice

The following table summarizes the reported dosages and administration routes for this compound in various mouse models. It is important to note that optimal dosage can vary significantly depending on the mouse strain, disease model, and specific experimental goals. Therefore, the information below should be considered a starting point for dose-response studies.

| Mouse Model | Administration Route | Dosage | Frequency | Vehicle | Reference |

| Sarcoma Xenograft | Intratumoral (i.t.) | 0.5 mg/mouse | Daily for 7 days | 0.9% NaCl | [1] |

| Parkinson's Disease Model (MPTP-induced) | Intraperitoneal (i.p.) | 25 mg/kg | Single dose | 0.9% Saline with 0.5% Carboxymethyl cellulose | [2] |

| Ovarian Cancer Xenograft | Intraperitoneal (i.p.) | 2 mg/kg | Once per week for 4 weeks | Not Specified | [3] |

Note: The dosages for the Parkinson's and Ovarian Cancer models are for different therapeutic agents but are included to provide a general reference range for intraperitoneal administration in similar disease contexts. Direct dose-response studies for this compound in these models are recommended.

Signaling Pathways Modulated by this compound

This compound primarily functions by inhibiting PRMT1, which in turn affects multiple downstream signaling pathways. PRMT1 catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. A key substrate is Histone H4 at arginine 3 (H4R3), and its methylation (H4R3me2a) is generally associated with transcriptional activation.[1] By inhibiting this process, this compound can modulate the expression of genes involved in cell proliferation, survival, and inflammation.

Key signaling pathways influenced by PRMT1 inhibition include:

-

PI3K-Akt Signaling: This pathway is crucial for cell survival and proliferation.

-

JAK-STAT Signaling: Involved in cellular proliferation, differentiation, and apoptosis.

-

EGFR Signaling: Plays a significant role in cell growth and differentiation.

-

Wnt Signaling: Critical for development and tissue homeostasis.

-

NF-κB Signaling: A key regulator of the inflammatory response.

-

cGAS-STING Pathway: Involved in the innate immune response to cytosolic DNA.

Caption: this compound inhibits PRMT1, altering downstream signaling and cellular processes.

Experimental Protocols

General Considerations for In Vivo Administration

-

Sterility: All solutions for parenteral administration must be sterile. It is recommended to filter the final solution through a 0.22 µm filter before injection.

-

Vehicle Selection: The choice of vehicle is critical for drug solubility and minimizing toxicity. For this compound, sterile 0.9% NaCl has been used for intratumoral injections.[1] For intraperitoneal injections, a solution of 0.9% saline containing 0.5% carboxymethyl cellulose has been reported for a similar class of inhibitor.[2] It is crucial to test the solubility of this compound in the chosen vehicle and to include a vehicle-only control group in all experiments.

-

Animal Handling and Restraint: Proper handling and restraint techniques are essential to ensure accurate administration and minimize stress and injury to the animals.

Experimental Workflow for In Vivo this compound Administration

The following diagram outlines a general workflow for an in vivo study involving this compound administration in a mouse model.

Caption: A typical experimental workflow for in vivo studies with this compound in mice.

Protocol 1: Intraperitoneal (i.p.) Injection of this compound

This protocol is a general guideline and should be adapted based on the specific mouse model and experimental design.

Materials:

-

This compound compound

-

Sterile vehicle (e.g., 0.9% NaCl with or without a solubilizing agent like 0.5% carboxymethyl cellulose)

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

70% ethanol for disinfection

-

Animal restraint device (optional)

Procedure:

-

Preparation of this compound Solution:

-

On the day of injection, weigh the required amount of this compound based on the desired dosage and the number of animals.

-

Dissolve this compound in the sterile vehicle. Gentle warming or vortexing may be required to aid dissolution. Ensure the solution is clear before use.

-

Filter the final solution through a 0.22 µm syringe filter into a sterile vial.

-

-

Animal Restraint:

-

Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail.

-

-

Injection:

-

Disinfect the injection site in the lower right or left quadrant of the abdomen with 70% ethanol. Avoid the midline to prevent damage to the bladder and other organs.

-

Tilt the mouse slightly with the head downwards to move the abdominal organs away from the injection site.

-

Insert the needle at a 15-30 degree angle with the bevel facing up.

-

Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.

-

Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-injection Monitoring:

-

Monitor the animal for any signs of distress or adverse reactions following the injection.

-

Protocol 2: Intravenous (i.v.) Injection of this compound (via Tail Vein)

Intravenous administration provides rapid systemic distribution. This procedure requires more technical skill than intraperitoneal injection.

Materials:

-

This compound solution (prepared as in Protocol 1)

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

A mouse restrainer that allows for tail access

-

A heat lamp or warm water to dilate the tail veins

-

70% ethanol for disinfection

Procedure:

-

Animal Preparation:

-

Place the mouse in a restrainer.

-

Warm the tail using a heat lamp or by immersing it in warm water for a few seconds to dilate the lateral tail veins, making them more visible and easier to access.

-

-

Injection:

-

Disinfect the tail with 70% ethanol. The two lateral tail veins should be visible.

-

With the bevel of the needle facing up, insert the needle into one of the lateral veins at a shallow angle (approximately 10-15 degrees).

-

If the needle is correctly placed within the vein, you may see a small flash of blood in the hub of the needle.

-

Slowly inject the this compound solution. The solution should flow smoothly with minimal resistance. If a blister forms under the skin, the needle is not in the vein. In this case, withdraw the needle, apply gentle pressure to the site, and attempt the injection in a more proximal location on the same or opposite vein.

-

The maximum recommended bolus injection volume for a mouse is typically 5 mL/kg.

-

-

Post-injection:

-

After injecting the full volume, carefully withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

-

Return the mouse to its cage and monitor for any adverse effects.

-

Conclusion

The successful in vivo application of this compound in mouse models is critical for elucidating its therapeutic potential. The provided data and protocols serve as a foundational guide for researchers. It is imperative to perform pilot studies to determine the optimal administration route, dosage, and vehicle for each specific experimental context to ensure reliable and reproducible results. As research on PRMT inhibitors progresses, further refinement of these protocols will undoubtedly emerge.

References

Application Notes and Protocols: Detecting Protein Methylation Changes Using AMI-1 with Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction